molecular formula C13H25NO3 B13254763 tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13254763
M. Wt: 243.34 g/mol
InChI Key: HLEVJWSDAVHPKS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is a sophisticated pyrrolidine-based building block designed for advanced drug discovery and medicinal chemistry applications. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its saturated nature and ability to efficiently explore three-dimensional pharmacophore space, which can lead to improved selectivity and optimized ADME properties for drug candidates . This particular compound features a propoxymethyl side chain, offering researchers a versatile handle for further synthetic modification and fine-tuning of a molecule's lipophilicity and steric bulk. The tert-butyloxycarbonyl (Boc) protecting group is a standard in organic synthesis for the protection of amines, enabling multi-step synthetic sequences in the development of novel bioactive molecules . Researchers utilize this and related pyrrolidine derivatives in the synthesis of compounds for a wide range of therapeutic areas, including the investigation of anticancer agents and treatments for central nervous system disorders . The strategic incorporation of the pyrrolidine core allows medicinal chemists to influence the stereochemistry and overall spatial orientation of substituents, which is critical for binding to enantioselective biological targets . This makes this compound a valuable molecular tool for constructing novel chemical entities aimed at addressing unmet medical needs.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H25NO3/c1-5-9-16-10-13(7-6-8-14-13)11(15)17-12(2,3)4/h14H,5-10H2,1-4H3

InChI Key

HLEVJWSDAVHPKS-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The preparation of tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate generally involves the functionalization of a pyrrolidine-2-carboxylate scaffold protected by a tert-butyl ester group, followed by the introduction of the propoxymethyl substituent at the 2-position of the pyrrolidine ring. The key challenges include selective substitution without disturbing the ester protecting group and controlling stereochemistry if applicable.

Literature and Patent-Based Synthetic Routes

Pyrrolidine-2-carboxylic Acid Derivative Route (EP3015456A1)

A prominent method described in European Patent EP3015456A1 involves the preparation of pyrrolidine-2-carboxylic acid derivatives through:

  • Starting from protected amino acid derivatives such as tert-butyl pyrrolidine-2-carboxylate.
  • Use of organolithium reagents (e.g., n-butyllithium) at low temperatures (-78°C) to deprotonate the 2-position.
  • Subsequent reaction with electrophilic reagents to introduce alkoxyalkyl substituents, such as propoxymethyl groups.
  • Final deprotection or purification steps to isolate the desired product with yields ranging from 75% to over 90% depending on the exact substituents and conditions.

This method avoids highly toxic reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and cyanides, which are common in older routes, thus improving safety and scalability for industrial production.

Protection and Substitution Strategy

The general synthetic sequence involves:

  • Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group to give tert-butyl pyrrolidine-2-carboxylate.
  • Generation of the carbanion at the 2-position by strong base (e.g., lithium diisopropylamide or n-butyllithium).
  • Alkylation with propylene oxide or a suitable propoxymethyl electrophile to install the propoxymethyl substituent.
  • Workup and purification, often by column chromatography.

This approach allows for selective substitution while maintaining the Boc protecting group intact.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, base (e.g., TEA) Room temperature >90 High efficiency in protecting pyrrolidine N
Deprotonation n-Butyllithium or LDA in THF -78°C N/A Low temperature to control regioselectivity
Alkylation (propoxymethyl) Propylene oxide or equivalent electrophile -78 to 0°C 75-90 Careful addition to avoid side reactions
Workup & purification Acid quench, extraction, chromatography Room temperature N/A Final isolation of pure product

This table summarizes typical reaction steps involved in the preparation of this compound with corresponding yields and conditions.

Comparative Analysis of Preparation Routes

Method Key Reagents Advantages Disadvantages Yield Range (%)
Organolithium Alkylation n-BuLi, propylene oxide High regioselectivity, scalable Requires low temperature handling 75-90
Borane or 9-BBN mediated 9-BBN, borane, sodium cyanide Moderate yields Toxic reagents, difficult operation 27-56
Hydrazine-mediated conversion Hydrazine hydrate, DCM Mild conditions Limited to specific intermediates Quantitative (for related derivatives)

The organolithium alkylation method stands out for its balance of yield, safety, and scalability compared to older methods involving toxic reagents.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Industrial Suitability Safety Profile
Organolithium-mediated alkylation tert-butyl pyrrolidine-2-carboxylate n-Butyllithium, propylene oxide, THF, -78°C 75-90 High Moderate (air/moisture sensitive reagents)
Borane/9-BBN mediated synthesis Pyrrolidine derivatives 9-BBN, borane, sodium cyanide 27-56 Low Low (toxic reagents)
Hydrazine hydrate reaction Protected aminooxy intermediates Hydrazine hydrate, DCM, room temp Quantitative (for related compounds) Moderate Moderate (hydrazine toxicity)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The propoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The propoxymethyl group in the target compound offers a balance between hydrophobicity and steric bulk compared to analogs. For example, the isopropoxymethyl analog (MW 243.34) has slightly lower molecular weight due to branching , while the phenethyl-substituted derivatives exhibit significantly higher hydrophobicity, impacting membrane permeability in biological systems .
  • Synthetic Flexibility : Compounds like tert-butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate are synthesized via nucleophilic substitution or hydrogenation, similar to methods described for tert-butyl pyrrolidine intermediates in and .

Physicochemical Properties

  • Solubility : Propoxymethyl-substituted pyrrolidines exhibit moderate solubility in polar aprotic solvents (e.g., THF, DCM) due to the tert-butyl group’s hydrophobicity. Analogs with longer alkyl chains (e.g., octylphenethyl) show reduced aqueous solubility .
  • Stability: The tert-butyl ester enhances resistance to hydrolysis compared to methyl or ethyl esters, as noted in for (R)-tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .

Analytical Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR data for analogs () reveal characteristic shifts for pyrrolidine protons (δ 1.4–3.5 ppm) and tert-butyl carbons (δ 27–30 ppm). The propoxymethyl group would show distinct signals for the -OCH₂CH₂CH₃ moiety (δ ~3.4–3.6 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 243.30 for the target compound, inferred from and ) .

Biological Activity

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzymatic inhibition. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₉H₃₅N₃O₆S
  • Molecular Weight : 433.563 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a propoxymethyl group, which contributes to its lipophilicity and potential bioactivity.
  • Enzyme Inhibition :
    • The compound has been reported to inhibit the activity of memapsin 2 (also known as BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition studies indicate an IC50 value of less than 750 nM, suggesting significant potency in reducing amyloid-beta production .
    • Additionally, it selectively inhibits memapsin 2 relative to other enzymes such as cathepsin D, indicating potential for targeted therapeutic applications .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
  • CYP450 Interaction :
    • The compound is a substrate for CYP3A4 but does not significantly inhibit other CYP450 enzymes, which may influence its metabolic profile and drug-drug interactions .

Pharmacokinetics

  • Absorption : High probability of human intestinal absorption (0.9862) indicates favorable oral bioavailability.
  • Blood-Brain Barrier Penetration : The compound is predicted to have limited ability to cross the blood-brain barrier (0.5052), which may affect its central nervous system activity .

Case Studies

  • Alzheimer's Disease Models :
    • In vitro studies using neuronal cell lines have demonstrated that treatment with this compound leads to a significant reduction in amyloid-beta levels, supporting its role as a potential therapeutic agent for Alzheimer's disease .
  • Toxicology Assessments :
    • Toxicity studies indicate an LD50 greater than 2.68 mol/kg in rat models, suggesting a favorable safety profile at therapeutic doses . Additionally, Ames tests show it is non-carcinogenic with low hERG inhibition, indicating minimal risk for cardiac side effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 < 750 nM for memapsin 2
Neuroprotective EffectsModulates neuronal survival pathways
CYP450 InteractionSubstrate for CYP3A4; low inhibition of others
ToxicityLD50 > 2.68 mol/kg; non-carcinogenic

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